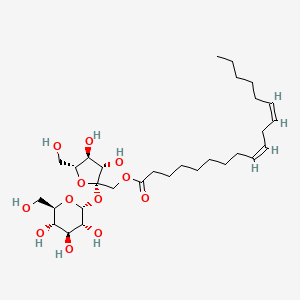
Sucrose (Z,Z)-9,12-octadecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sucrose (Z,Z)-9,12-octadecadienoate typically involves the esterification of sucrose with linoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or hexane
Catalyst: Sulfuric acid or lipase enzymes
Reaction Time: Several hours to achieve high yield
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized enzymes as catalysts is preferred for better control over the reaction and to facilitate the separation of the product from the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and linoleic acid.
Transesterification: The ester group can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Hydrolysis: Sucrose and linoleic acid.
Transesterification: New esters formed with different alcohols or acids.
Wissenschaftliche Forschungsanwendungen
Sucrose (Z,Z)-9,12-octadecadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of biodegradable surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of sucrose (Z,Z)-9,12-octadecadienoate involves its interaction with biological membranes due to its amphiphilic nature. The linoleic acid moiety can integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the compound may act as an antioxidant by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
Comparison
Sucrose (Z,Z)-9,12-octadecadienoate is unique due to the presence of conjugated double bonds in the linoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other sucrose esters. For instance, sucrose monolaurate and sucrose monostearate lack these double bonds, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
31835-02-6 |
|---|---|
Molekularformel |
C30H52O12 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
AUCZMVPHEMGJDJ-MVIOKFNFSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


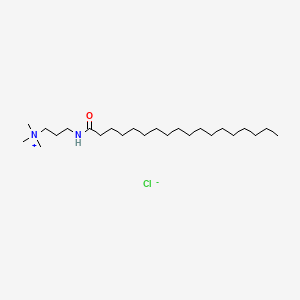

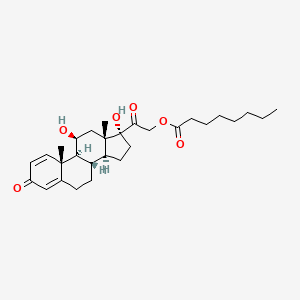
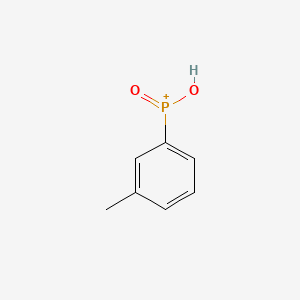
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
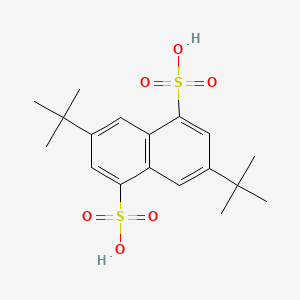
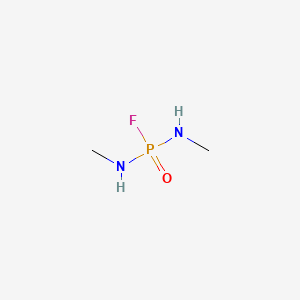
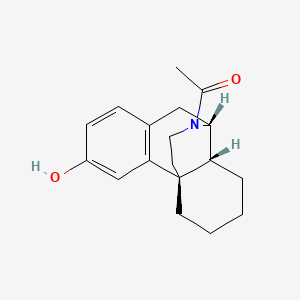
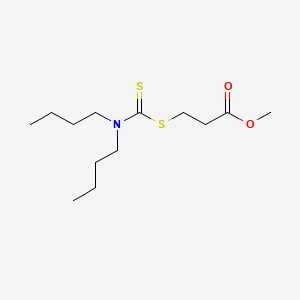
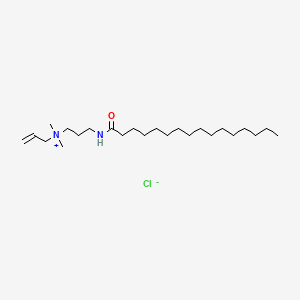
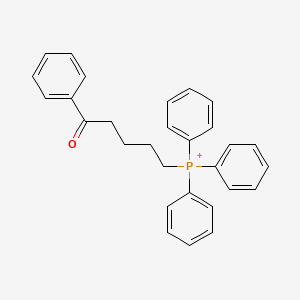
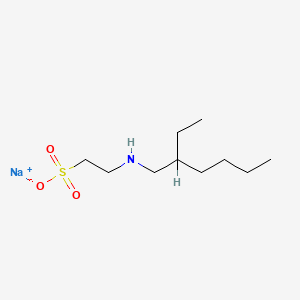

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
